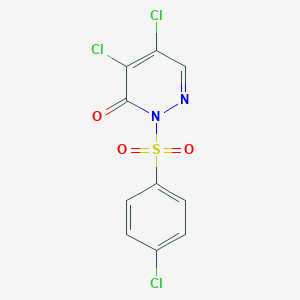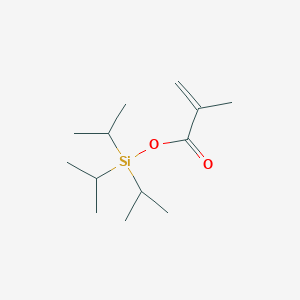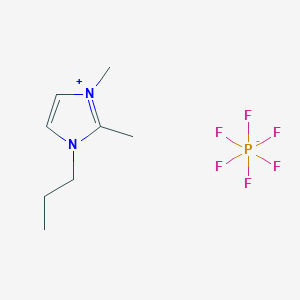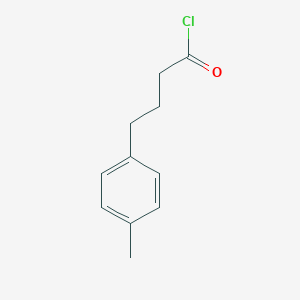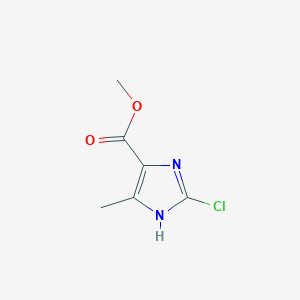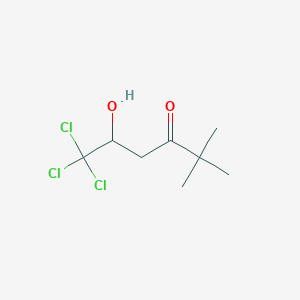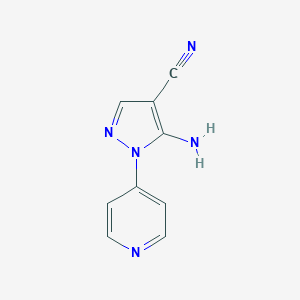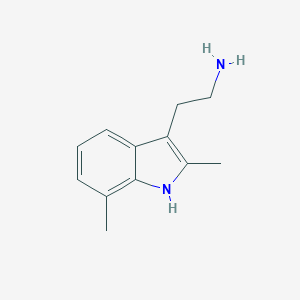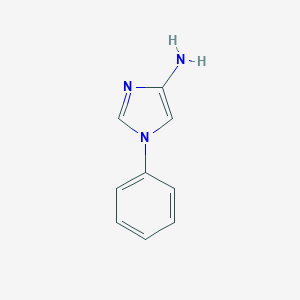![molecular formula C27H34N2O6 B185957 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate CAS No. 196109-16-7](/img/structure/B185957.png)
4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Biomarker Development
Carbamates and their metabolites have been used as biomarkers for investigating the exposure to certain carcinogens, especially in the context of tobacco smoke and its relation to cancer. These biomarkers are crucial for understanding carcinogen dose, exposure differentiation, and metabolism in humans, contributing significantly to cancer research and public health policies (Hecht, 2002).
Environmental and Food Safety
The presence of carbamates like ethyl carbamate, known for its genotoxic and carcinogenic properties, in foods and beverages, has raised health concerns. Studies focusing on the occurrence, formation mechanisms, and strategies for minimizing ethyl carbamate levels in consumables contribute to enhancing food safety and regulatory standards (Weber & Sharypov, 2009).
Analytical Chemistry and Toxicology
Research on carbamates such as urethane has explored their toxicological effects, including carcinogenic potential and mechanisms of action. These studies are vital for assessing the safety of carbamate use in various applications, from pharmaceuticals to agriculture (Field & Lang, 1988).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of carbamate compounds is crucial for assessing their environmental impact. Studies have shown that certain microorganisms can degrade carbamates, offering insights into natural attenuation processes and informing strategies for environmental remediation (Rosenberry & Cheung, 2019).
Contributions to Biomedical Research
In biomedical research, carbamates have been investigated for their therapeutic potentials, such as in the development of novel drugs and treatment strategies for various diseases. The mechanisms of action, pharmacokinetics, and clinical data related to carbamate-based drugs are areas of active research (Rosenfeld, 1997).
properties
IUPAC Name |
4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-3-32-17-5-7-19-34-26(30)28-24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)29-27(31)35-20-8-6-18-33-4-2/h3-4,9-16H,1-2,5-8,17-21H2,(H,28,30)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWOHABPRLJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402318 |
Source


|
| Record name | 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
CAS RN |
196109-16-7 |
Source


|
| Record name | 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


